4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
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Overview
Description
4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an azetidine ring, a sulfonyl group, and a benzo[c][1,2,5]thiadiazole moiety
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole core have been found to exhibit anticancer properties . These compounds often target rapidly proliferating cells, such as cancer cells .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound might affect pathways related to cell proliferation and apoptosis.
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
Result of Action
Similar 1,2,4-triazole derivatives have been found to exhibit potent inhibitory activities against cancer cell lines . This suggests that the compound might have similar effects, potentially leading to the inhibition of cancer cell proliferation.
Action Environment
It’s known that the chemical stability of 1,2,3-triazoles is usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that the compound might exhibit similar stability under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the azetidine ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.
Introduction of the sulfonyl group: This step involves the sulfonylation of the azetidine ring using a sulfonyl chloride reagent.
Coupling with benzo[c][1,2,5]thiadiazole: The final step involves coupling the sulfonylated azetidine with benzo[c][1,2,5]thiadiazole under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties may contribute to the performance and functionality of these materials.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
- This compound derivatives
- Other triazole-containing compounds
- Other azetidine-containing compounds
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, and potency in various applications.
Properties
IUPAC Name |
4-[3-(triazol-2-yl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2S2/c18-21(19,10-3-1-2-9-11(10)15-20-14-9)16-6-8(7-16)17-12-4-5-13-17/h1-5,8H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLRWPMHFPVSFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)N4N=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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